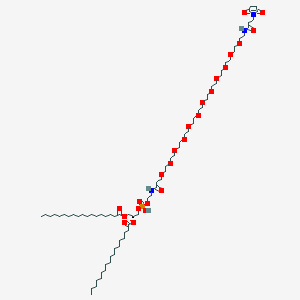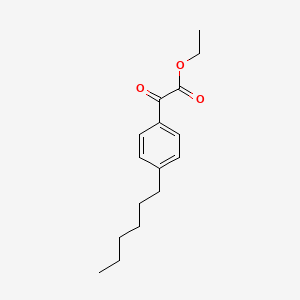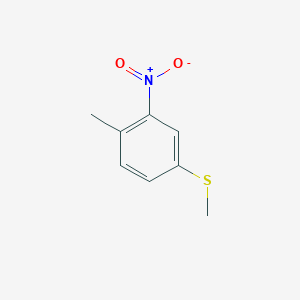
Bis(mesityl)acetylene
Descripción general
Descripción
Bis(mesityl)acetylene, also known as 2,4-dimethyl-1,3-diphenylacetylene, is a chemical compound composed of two mesityl groups and one acetylene group. It is a colorless solid that is insoluble in water and relatively stable in air. Bis(mesityl)acetylene has been used in a wide range of scientific applications, including organic synthesis, mechanistic studies, and biological studies.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Bond Activation
- P-C Bond Activation: Bis(mesityl)acetylene derivatives demonstrate intriguing reactivity, such as 1,1-carboboration reactions with phosphorus-carbon bond cleavage. This showcases their potential in advanced organophosphorus chemistry (Ekkert et al., 2011).
Photophysical Properties and Applications
- Excited-State Dynamics: Substituting phenyl rings in bis(dipyrrinato)zinc complexes with mesityl groups alters their excited-state properties significantly, enhancing their potential in photochemical applications due to improved fluorescence and longer-lived singlet excited states (Sazanovich et al., 2004).
Catalysis and Synthesis
- Nickel(II) Complexes as Polymerization Catalysts: Bis(mesityl-imino)acenaphthene Nickel(II) complexes exhibit efficient catalytic activity for ethylene polymerization, highlighting their utility in polymer synthesis (Figueira et al., 2014).
- Macrocycle Formation: Bis(mesityl) derivatives can participate in unique macrocycle formation reactions, demonstrating the diverse synthetic utility of these compounds in constructing complex molecular architectures (Wang et al., 2019).
Molecular Structure Analysis
- Electron Diffraction Studies: Bis(trimethylstannyl)acetylene, a related compound, has been analyzed via gas phase electron diffraction, providing insights into molecular structures relevant to acetylene derivatives (Khaikin et al., 1977).
Luminescence and Optical Properties
- Near-Infrared Luminescence: Platinum(II) complexes with bis(mesitylimino)acenaphthene ligands exhibit near-infrared luminescence, highlighting their potential in optical and photonic applications (Adams et al., 2006).
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOVOLGYBMTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507580 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(mesityl)acetylene | |
CAS RN |
5806-58-6 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





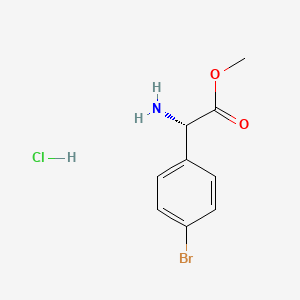
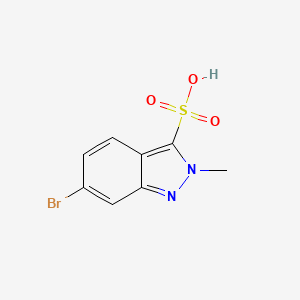

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
